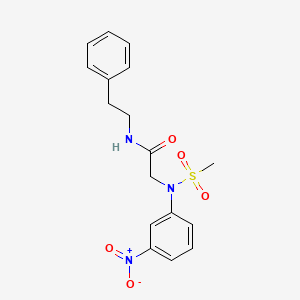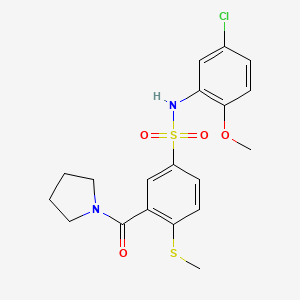![molecular formula C15H13N5O2 B4785822 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide](/img/structure/B4785822.png)
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide
概要
説明
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by its unique structure, which includes a benzotriazinone core and a pyridylmethylacetamide moiety
作用機序
Mode of Action
It is known that the compound contains a benzotriazinone core , which is a common structural motif in many bioactive compounds. This suggests that it may interact with its targets through the formation of hydrogen bonds or other types of non-covalent interactions.
Biochemical Pathways
Benzotriazinone derivatives have been found to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism. This suggests that the compound may have potential applications in the treatment of diabetes.
Result of Action
Given its structural similarity to other benzotriazinone derivatives, it may have potential therapeutic effects, such as the inhibition of α-glucosidase .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For example, some benzotriazinone derivatives have been found to crystallize when stored over extended periods of time . Therefore, careful storage and handling are necessary to maintain the compound’s stability and efficacy.
生化学分析
Biochemical Properties
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit α-glucosidase, an enzyme responsible for the hydrolysis of carbohydrates into glucose . The inhibition of α-glucosidase by this compound results in a decrease in glucose production, which can be beneficial in managing conditions such as diabetes mellitus . Additionally, this compound may interact with other enzymes and proteins involved in metabolic pathways, further influencing biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of α-glucosidase by this compound can lead to altered glucose levels within cells, affecting cellular energy production and metabolic flux . Furthermore, changes in gene expression and cell signaling pathways may result from the compound’s interactions with specific proteins and enzymes, ultimately impacting cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of α-glucosidase, preventing the enzyme from catalyzing the hydrolysis of carbohydrates . This inhibition results in reduced glucose production and altered metabolic pathways. Additionally, the binding of this compound to other proteins and enzymes may lead to changes in their activity, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of α-glucosidase and other enzymes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-glucosidase, leading to reduced glucose production and improved metabolic control . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as α-glucosidase . By inhibiting this enzyme, the compound alters the metabolic flux of carbohydrates, reducing glucose production and affecting overall metabolic homeostasis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may be transported by specific transporters or binding proteins, facilitating its localization and accumulation in target tissues . The distribution of the compound within cells can influence its efficacy and potential side effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound can affect its interactions with biomolecules and its overall efficacy in inhibiting enzymes such as α-glucosidase. Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide typically involves the reaction of 4-oxo-1,2,3-benzotriazine with pyridylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a wide range of substituted products .
科学的研究の応用
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or a drug candidate.
類似化合物との比較
Similar Compounds
(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid: This compound shares the benzotriazinone core but differs in its acetic acid moiety.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another benzotriazine derivative with a hydroxy group at the 3-position.
Uniqueness
2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(4-pyridylmethyl)acetamide is unique due to its combination of the benzotriazinone core and the pyridylmethylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(17-9-11-5-7-16-8-6-11)10-20-15(22)12-3-1-2-4-13(12)18-19-20/h1-8H,9-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHBQEOVUJAVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4785740.png)

![Dimethyl 5-({[2-(diphenylacetyl)hydrazinyl]carbonothioyl}amino)benzene-1,3-dicarboxylate](/img/structure/B4785751.png)
![1-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-4-methylpiperidine](/img/structure/B4785770.png)
![1-benzyl-4-[4-(4-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4785774.png)
![4-{3-[(4-chlorophenyl)thio]propanoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4785790.png)
![2-cyano-3-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4785799.png)
![1-(3-methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4785805.png)
![2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4785828.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4785838.png)

![methyl 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B4785844.png)
![2-[7-ETHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B4785846.png)

